molecular formula C19H13FO4 B2748818 3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690213-82-2

3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2748818
CAS No.: 690213-82-2
M. Wt: 324.307
InChI Key: VPQSDIATYIMUAH-CMDGGOBGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde, 8-methoxy-2H-chromen-2-one, and an appropriate enone precursor.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and the enone precursor in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate 3-(3-fluorophenyl)prop-2-enal.

    Cyclization: The intermediate undergoes cyclization with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where oxidative stress and inflammation play a role. Its structural features may allow it to modulate specific biological pathways, making it a promising candidate for further investigation.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. Its unique chemical structure makes it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
  • 3-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
  • 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c1-23-17-7-3-5-13-11-15(19(22)24-18(13)17)16(21)9-8-12-4-2-6-14(20)10-12/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQSDIATYIMUAH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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